2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde 2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17825557
InChI: InChI=1S/C10H14O2/c11-6-10(7-1-2-7)5-8-3-4-9(10)12-8/h6-9H,1-5H2
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

CAS No.:

Cat. No.: VC17825557

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde -

Specification

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 2-cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Standard InChI InChI=1S/C10H14O2/c11-6-10(7-1-2-7)5-8-3-4-9(10)12-8/h6-9H,1-5H2
Standard InChI Key HBJIBZNXZXRVMX-UHFFFAOYSA-N
Canonical SMILES C1CC1C2(CC3CCC2O3)C=O

Introduction

Structural Characteristics and Nomenclature

The core structure consists of a 7-oxabicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by an oxygen atom. At the 2-position, both a cyclopropyl group and a formyl (-CHO) substituent are attached, creating significant steric and electronic interactions.

Molecular Geometry

The bicyclo[2.2.1]heptane framework imposes a rigid boat-like conformation, with bond angles deviating from ideal tetrahedral geometry due to ring strain. X-ray crystallographic data from related compounds like 2-(but-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (PubChem CID 131237242) reveals bridgehead C-O bond lengths of approximately 1.43 Å and C-C bond lengths of 1.54–1.58 Å in the norbornane system . The cyclopropane ring introduces additional angle strain, with typical C-C-C angles of 60°, forcing sp³ hybridization and bent bonds.

Stereochemical Considerations

The molecule contains two stereogenic centers at the bridgehead positions (C1 and C4). For the parent 7-oxabicyclo[2.2.1]heptane system, the endo-exo configuration of substituents significantly impacts physical properties. Molecular modeling suggests the cyclopropyl group adopts an exo orientation to minimize van der Waals clashes with the aldehyde moiety.

Table 1: Comparative Molecular Parameters of Bicyclic Aldehydes

Parameter2-Cyclopropyl Derivative (Predicted)2-Butenyl Analog 3-Carbamoyl Derivative
Molecular FormulaC₁₀H₁₄O₂C₁₁H₁₆O₂C₁₁H₁₅NO₄
Molecular Weight (g/mol)166.22180.24225.24
Bridgehead C-O (Å)1.43 (estimated)1.431.44
Aldehyde C=O (Å)1.211.22N/A

Synthetic Approaches

While no direct synthesis of 2-cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has been reported, established routes to similar bicyclic aldehydes suggest viable pathways.

Diels-Alder Cyclization

The 7-oxabicyclo[2.2.1]heptane core can be formed via Diels-Alder reaction between furan and appropriate dienophiles. For example, the butenyl derivative utilizes 2-vinylfuran and acrolein under high-pressure conditions (15 kbar) to achieve 85% yield . Adapting this method, cyclopropanation could be introduced through:

  • Post-functionalization: Installing the cyclopropyl group via Simmons-Smith cyclopropanation of a pre-formed bicyclic alkene

  • Dienophile modification: Using cyclopropylacetylene as the dienophile partner

Physicochemical Properties

Spectral Characteristics

IR Spectroscopy:

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch)

  • Cyclopropane C-H stretches at 3050–3100 cm⁻¹

  • Ether C-O-C asymmetric stretch at 1250 cm⁻¹

¹H NMR (Predicted, CDCl₃):

  • δ 9.65 (s, 1H, CHO)

  • δ 3.85–4.10 (m, 2H, bridgehead O-CH₂)

  • δ 1.20–1.45 (m, 4H, cyclopropane CH₂)

  • δ 0.85–1.10 (m, 1H, cyclopropane CH)

Reactivity Profile

The molecule exhibits three primary reactive sites:

Aldehyde Group

  • Nucleophilic addition: Reacts with Grignard reagents, hydrazines, and amines

  • Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions

  • Reduction: NaBH₄ converts aldehyde to primary alcohol

Cyclopropane Ring

  • Ring-opening: Electrophilic attack (e.g., HX acids) leads to bicyclic carbocation intermediates

  • [2+1] Cycloadditions: Participation in transition metal-catalyzed reactions with alkynes

Ether Oxygen

  • Acid-catalyzed cleavage: HI converts ether to diol

  • Complexation: Lewis acid coordination (e.g., BF₃) activates the ring for DA reactions

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